molecular formula C24H29ClN2O5S B11086375 Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11086375
M. Wt: 493.0 g/mol
InChI Key: XWENWUCGYSYTEL-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C24H29ClN2O5S. This compound is known for its unique structural features, which include a thiophene ring, a phenoxy group, and various functional groups that contribute to its diverse chemical properties .

Preparation Methods

The synthesis of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base such as pyridine.

    Coupling with thiophene derivative: The phenoxyacetyl intermediate is then reacted with a thiophene derivative under conditions that promote amide bond formation.

    Introduction of the cyclohexylcarbamoyl group: This step involves the reaction of the intermediate with cyclohexyl isocyanate.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in oxidative stress and inflammation, leading to reduced cellular damage and inflammation. It may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H29ClN2O5S

Molecular Weight

493.0 g/mol

IUPAC Name

ethyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H29ClN2O5S/c1-4-31-24(30)20-15(3)21(22(29)26-17-8-6-5-7-9-17)33-23(20)27-19(28)13-32-18-11-10-16(25)12-14(18)2/h10-12,17H,4-9,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

XWENWUCGYSYTEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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